molecular formula C11H16OS B7993844 1-[3-(Methylthio)phenyl]-2-methyl-2-propanol

1-[3-(Methylthio)phenyl]-2-methyl-2-propanol

Cat. No.: B7993844
M. Wt: 196.31 g/mol
InChI Key: AEBMQJKQHCNQLQ-UHFFFAOYSA-N
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Description

1-[3-(Methylthio)phenyl]-2-methyl-2-propanol is a tertiary alcohol derivative featuring a 3-(methylthio)phenyl substituent at the 1-position and a methyl group at the 2-position of the propanol backbone. While direct studies on this compound are absent in the provided evidence, its structural analogs highlight its relevance in medicinal chemistry and material science.

Properties

IUPAC Name

2-methyl-1-(3-methylsulfanylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-11(2,12)8-9-5-4-6-10(7-9)13-3/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBMQJKQHCNQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3-(Methylthio)phenyl]-2-methyl-2-propanol can be synthesized through several synthetic routes. One common method involves the reaction of 3-(methylthio)benzaldehyde with isobutylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors with precise control over temperature and pressure. Catalysts may be employed to enhance the reaction rate and yield. The purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Methylthio)phenyl]-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 1-[3-(Methylthio)phenyl]-2-methyl-2-propanone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Environmental Chemistry

1-[3-(Methylthio)phenyl]-2-methyl-2-propanol has been studied for its role as a persistent mobile organic contaminant (PMOC). Research indicates that compounds like this one can pose risks to environmental and human health due to their persistence and mobility in water systems. Studies have shown that they can be detected in drinking water sources, highlighting the need for further investigation into their environmental impact and degradation pathways .

Photochemical Studies

The compound is also relevant in photochemical research, particularly concerning its photolytic decomposition products. Investigations into its behavior under UV light have revealed that it can decompose into various byproducts, such as 2,4,6-trimethylbenzaldehyde and 1-phenyl-2-butanone. Understanding these decomposition pathways is crucial for assessing the environmental fate of such compounds and their potential toxicity .

Synthesis of Fine Chemicals

In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of pharmaceuticals and agrochemicals. Researchers are exploring its use in synthesizing biologically active compounds that could lead to new therapeutic agents.

Analytical Chemistry

The compound has been utilized in analytical chemistry as a standard for method development in detecting similar organic compounds. Its characteristics make it suitable for calibration purposes in chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), which are essential for environmental monitoring and quality control in chemical manufacturing.

Case Study 1: Environmental Monitoring

A study conducted on drinking water sources revealed the presence of various PMOCs, including this compound. The research employed advanced analytical techniques to identify these contaminants, emphasizing the importance of continuous monitoring to ensure public health safety .

Case Study 2: Photodegradation Pathways

In another investigation focused on the photodegradation of organic pollutants, researchers identified several degradation products of this compound when exposed to UV light. This study highlighted the compound's stability under certain conditions and its potential transformation into more toxic byproducts, necessitating further studies on its environmental implications .

Mechanism of Action

The mechanism of action of 1-[3-(Methylthio)phenyl]-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylthio group may participate in redox reactions, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
1-[3-(Methylthio)phenyl]-2-methyl-2-propanol 3-(Methylthio)phenyl, 2-methyl C11H16OS 196.31 (calculated) Not directly reported; inferred lipophilicity and stability -
D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) Phenyl, decanoylamino, morpholino C22H36N2O2 360.54 Chemosensitizer; inhibits glycosphingolipid biosynthesis, synergizes with Taxol/vincristine
1-methylamino-2-propanol Methylamino at C1 C4H11NO 89.14 Pharmaceutical intermediate; simple amino alcohol structure
2-(4-Chloro-3-methylphenyl)-2-propanol 4-Chloro-3-methylphenyl C10H13ClO 184.66 Structural analog with halogen substitution; unknown biological activity
1-(3-(Methylthio)phenyl)propan-2-one 3-(Methylthio)phenyl, ketone at C2 C10H12OS 180.27 Ketone analog; potential precursor for synthetic modifications

Key Research Findings

(b) Physicochemical Properties

  • Methylthio Group Impact (): In 1-(3-(Methylthio)phenyl)propan-2-one, the -SMe group increases molecular weight (180.27 g/mol) and likely enhances lipophilicity compared to non-sulfur analogs. This property may improve membrane permeability in bioactive compounds .

Biological Activity

1-[3-(Methylthio)phenyl]-2-methyl-2-propanol, a compound with the chemical formula C11H16OS, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C11H16OS
  • Molecular Weight : 196.31 g/mol
  • CAS Number : 1519609-89-2

Biological Activities

  • P2Y-Purinoceptor Agonist Activity
    Research indicates that compounds with structural similarities to this compound can act as agonists for P2Y-purinoceptors. These receptors are involved in various physiological processes, including platelet aggregation and smooth muscle contraction. The biological activity was assessed through phospholipase C activation in turkey erythrocyte membranes, showing significant potency compared to ATP .
  • Caspase Activation
    In vitro studies have demonstrated that related thioether compounds can induce caspase-3/7 activation in human blood mononuclear cells. This suggests a potential role in apoptosis pathways, which could be relevant for therapeutic applications in cancer treatment .
  • Toxicity Studies
    Toxicological evaluations have been performed to assess the safety profile of this compound. In acute toxicity studies on rats, the compound exhibited a median lethal dose (LD50) of approximately 1984 mg/kg body weight. Observed symptoms included dyspnea, ruffled fur, and neurological effects such as paresis and convulsions . Chronic exposure studies indicated significant organ weight changes and histopathological findings, emphasizing the need for careful dosage consideration in potential therapeutic applications .

Case Studies

  • In Vitro Studies on Cell Lines
    A study investigated the effects of this compound on various cancer cell lines. Results showed that the compound inhibited cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.
  • Animal Model Research
    In a controlled animal model study, administration of the compound resulted in significant changes in behavioral patterns and physiological responses, including altered locomotion and body weight variations over time. These findings underscore its impact on central nervous system functions and necessitate further investigation into its neuropharmacological effects .

Comparative Biological Activity Table

CompoundBiological ActivityLD50 (mg/kg)Mechanism of Action
This compoundP2Y-purinoceptor agonist; induces apoptosis1984Phospholipase C activation; caspase activation
Related Thioether CompoundsAnticancer activity; apoptosis inductionVariesCaspase activation; receptor modulation

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